4-Chloro-3,5-dinitropyridine

Description

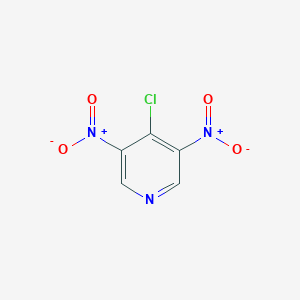

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKUEMVJROHZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370911 | |

| Record name | 4-chloro-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10425-70-4 | |

| Record name | 4-chloro-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Chloro-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Chloro-3,5-dinitropyridine. The information is intended to support research and development activities in organic synthesis and medicinal chemistry.

Introduction

This compound is a halogenated and nitrated pyridine derivative. The presence of two electron-withdrawing nitro groups and a chloro substituent on the pyridine ring renders the molecule highly electron-deficient, making it a valuable intermediate for various chemical transformations. Its structural features suggest its potential utility as a building block in the synthesis of more complex heterocyclic compounds, including those with potential applications in pharmaceuticals and energetic materials. This guide outlines a plausible synthetic route to this compound and summarizes its known and predicted properties.

Synthesis of this compound

A feasible synthetic pathway for this compound commences with the commercially available starting material, 4-hydroxypyridine. The synthesis involves a two-step process: dinitration of the pyridine ring followed by the conversion of the hydroxyl group to a chloro substituent.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3,5-dinitropyridine

A review of synthetic methods for dinitropyridines indicates that the double nitration of 4-hydroxypyridine is a known transformation[1]. The hydroxyl group at the 4-position is an activating group that directs the electrophilic nitration to the ortho positions (3 and 5).

-

Methodology:

-

In a flask equipped with a stirrer and a cooling bath, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared.

-

4-Hydroxypyridine is added portion-wise to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature to allow for the dinitration to proceed. The exact temperature and reaction time would require optimization but are typically elevated to drive the reaction to completion.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product.

-

The solid precipitate of 4-hydroxy-3,5-dinitropyridine is collected by filtration, washed with cold water until neutral, and dried.

-

Step 2: Synthesis of this compound

The conversion of a hydroxypyridine to a chloropyridine is a standard transformation in heterocyclic chemistry, often achieved using phosphorus-based chlorinating agents.

-

Methodology:

-

4-Hydroxy-3,5-dinitropyridine is mixed with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The use of a solvent is optional.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the excess chlorinating agent is removed, typically by distillation under reduced pressure.

-

The residue is then carefully quenched by pouring it onto crushed ice or into a cold, dilute basic solution (e.g., sodium carbonate solution) to neutralize the acidic byproducts.

-

The crude product, this compound, precipitates and is collected by filtration.

-

The product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents).

-

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively reported in readily available literature. The following table summarizes the available computed data and information for closely related compounds.

| Property | Value | Source |

| Chemical Formula | C₅H₂ClN₃O₄ | PubChem[2] |

| Molecular Weight | 203.54 g/mol | PubChem[2] |

| CAS Number | 10425-70-4 | Chemspace[3] |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | Data not available (2-chloro isomer: 63-65 °C) | Loba Chemie[4] |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents | |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available | |

| IR Spectrum | Data not available | |

| Mass Spectrum | Data not available |

Note: The lack of comprehensive experimental data highlights an opportunity for further research in the characterization of this compound.

Reactivity and Potential Applications

The chemical structure of this compound suggests a high degree of reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, amplified by the two nitro groups, makes the carbon atom at the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity makes it a versatile intermediate for introducing the 3,5-dinitropyridyl moiety into various molecular scaffolds.

Applications in Drug Discovery

Halogenated and nitrated aromatic compounds are common precursors in the synthesis of pharmaceuticals. The chloro group in this compound can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted dinitropyridine derivatives. These derivatives can then be evaluated for their biological activity. The dinitropyridine core itself is a structural motif found in some biologically active compounds.

Use in Materials Science

The high nitrogen and oxygen content of this compound suggests its potential as a precursor for energetic materials. The introduction of this moiety into other molecules can increase their energy density. For instance, the related compound 4-chloro-3,5-dinitropyrazole is used in the synthesis of eco-friendly pyrotechnics[5].

Safety and Handling

As with all nitrated organic compounds, this compound should be handled with care. It is expected to be a solid that may be an irritant. Due to its nitro groups, it should be considered potentially explosive, especially when subjected to heat, shock, or friction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For the 2-chloro isomer, the oral LD50 in rabbits is reported as 50 mg/kg, indicating high toxicity[6]. A similar level of toxicity should be assumed for the 4-chloro isomer in the absence of specific data.

Conclusion

This compound is a potentially valuable, yet undercharacterized, chemical intermediate. The synthetic route proposed herein, starting from 4-hydroxypyridine, offers a logical and feasible approach to its preparation. The high reactivity of this compound towards nucleophilic substitution opens up numerous possibilities for the synthesis of novel compounds for applications in drug discovery and materials science. Further research is warranted to fully elucidate its experimental properties and explore its synthetic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H2ClN3O4 | CID 2735734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - C5H2ClN3O4 | CSSB00000036983 [chem-space.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Metal Salts of 4-Chloro-3,5-dinitropyrazole for Promising Eco-Friendly Primary Colors Pyrotechnics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2578-45-2 CAS MSDS (2-CHLORO-3,5-DINITROPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

4-Chloro-3,5-dinitropyridine: A Comprehensive Technical Guide for Chemical Researchers

CAS Number: 10425-70-4

This technical guide provides an in-depth overview of 4-Chloro-3,5-dinitropyridine, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Core Compound Information

This compound is a highly reactive heterocyclic compound, primarily utilized as an electrophilic substrate in nucleophilic aromatic substitution reactions. Its chemical structure is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and two nitro groups at the 3 and 5-positions. These strong electron-withdrawing nitro groups significantly activate the chlorine atom for displacement by a wide range of nucleophiles.[1]

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10425-70-4 | [1] |

| Molecular Formula | C₅H₂ClN₃O₄ | [1] |

| Molecular Weight | 203.54 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C(=C(C=N1)--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-] | [1] |

| InChI Key | XXKUEMVJROHZAF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of a suitable pyridine precursor. A common synthetic route involves the double nitration of 4-hydroxypyridine followed by chlorination.

Representative Experimental Protocol for Synthesis

Step 1: Dinitration of 4-Hydroxypyridine

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-hydroxypyridine with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours to ensure complete dinitration.

-

Carefully pour the reaction mixture over crushed ice and collect the precipitated 4-hydroxy-3,5-dinitropyridine by filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Chlorination of 4-Hydroxy-3,5-dinitropyridine

-

In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxy-3,5-dinitropyridine with an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully remove the excess chlorinating agent under reduced pressure.

-

The residue is then cautiously quenched with ice-water and the crude product is collected.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the two nitro groups, makes the carbon at the 4-position highly electrophilic. This allows for the displacement of the chloride ion by a diverse range of nucleophiles.

This reactivity makes this compound a valuable building block for the synthesis of various target molecules in medicinal chemistry and materials science.

Synthesis of Bioactive Molecules and Functional Materials

This compound serves as a precursor for a variety of compounds with potential biological activity or specific material properties. By introducing different nucleophiles, researchers can synthesize libraries of compounds for screening in drug discovery programs or for the development of energetic materials.

Representative Experimental Protocol for Nucleophilic Substitution with an Amine

The following is a general procedure for the reaction of this compound with a primary or secondary amine.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, DMF, or acetonitrile.

-

Addition of Nucleophile: Add the amine (1.0-1.2 equivalents) to the solution. If the amine is used as its hydrochloride salt, a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) should be added to liberate the free amine.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-3,5-dinitropyridine derivative.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely reported. However, the expected spectral characteristics can be predicted based on its structure.

1H NMR

The 1H NMR spectrum is expected to be simple, showing a single peak for the two equivalent protons at the 2- and 6-positions of the pyridine ring. Due to the strong electron-withdrawing effect of the adjacent nitro groups and the nitrogen atom in the ring, this signal would appear in the downfield region, likely between δ 9.0 and 9.5 ppm.

13C NMR

The 13C NMR spectrum would show three distinct signals:

-

C2/C6: The carbons adjacent to the nitrogen atom would be significantly deshielded, appearing in the range of δ 150-160 ppm.

-

C3/C5: The carbons bearing the nitro groups would also be deshielded, with expected chemical shifts in the range of δ 140-150 ppm.

-

C4: The carbon attached to the chlorine atom would have a chemical shift influenced by both the halogen and the adjacent nitro groups, likely appearing in the range of δ 130-140 ppm.

IR Spectroscopy

The infrared spectrum of this compound would be characterized by strong absorption bands corresponding to the nitro groups.

-

Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹

-

Symmetric NO₂ stretch: ~1340-1360 cm⁻¹

-

C-Cl stretch: ~700-800 cm⁻¹

-

Aromatic C=N and C=C stretching vibrations: ~1600-1400 cm⁻¹

Safety Information

This compound is expected to be a hazardous substance. As a highly nitrated compound, it may be sensitive to shock or heat. It is also likely to be toxic and an irritant. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times when handling this compound, and all manipulations should be carried out in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

References

physical and chemical properties of 4-Chloro-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-3,5-dinitropyridine. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound.

Core Physical and Chemical Properties

This compound is a chlorinated and nitrated pyridine derivative. Its chemical structure, characterized by the presence of electron-withdrawing nitro groups and a halogen, dictates its physical and chemical behavior.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 10425-70-4 | [1] |

| Molecular Formula | C₅H₂ClN₃O₄ | [1] |

| Molecular Weight | 203.54 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Melting Point | 63 - 65 °C | [2] |

| Boiling Point | Data not available; may decompose at high temperatures. | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available for specific solvents. General solubility of similar compounds suggests likely solubility in polar organic solvents. | N/A |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely influenced by the electron-deficient nature of the pyridine ring, which is further enhanced by the two nitro groups. This makes the compound susceptible to nucleophilic aromatic substitution reactions, where the chlorine atom at the 4-position is the leaving group.

The pyridine nitrogen and the nitro groups can also participate in coordination with metal ions, a property observed in similar nitro-containing aromatic compounds. The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong reducing agents due to the presence of the nitro groups.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide generalized yet detailed methodologies based on established organic chemistry principles and procedures for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of a suitable pyridine precursor followed by chlorination. A potential starting material is 4-hydroxypyridine.

Step 1: Dinitration of 4-Hydroxypyridine

-

To a cooled (0-5 °C) and stirred mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-hydroxypyridine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours to ensure complete dinitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the 4-hydroxy-3,5-dinitropyridine.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry thoroughly.

Step 2: Chlorination of 4-Hydroxy-3,5-dinitropyridine

-

Treat the dried 4-hydroxy-3,5-dinitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

-

Heat the reaction mixture under reflux for several hours.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to hydrolyze the excess chlorinating agent.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the crude this compound.

-

Filter the crude product, wash with water, and dry.

Purification Protocols

Recrystallization

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Due to the symmetry of the molecule, a single signal is expected for the two equivalent protons on the pyridine ring. The strong electron-withdrawing effect of the nitro groups and the chlorine atom will cause this signal to appear at a significantly downfield chemical shift.

-

¹³C NMR Spectroscopy: Three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the two equivalent carbons bearing the nitro groups, the carbon bearing the chlorine atom, and the two equivalent carbons adjacent to the nitrogen atom. All signals will be in the aromatic region, with the carbons attached to the electronegative substituents appearing at lower field.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a mull in Nujol.

-

Expected Absorptions: Characteristic absorption bands are expected for the C-Cl stretching vibration, the C=N and C=C stretching vibrations of the pyridine ring, and strong symmetric and asymmetric stretching vibrations for the two nitro (NO₂) groups.

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Fragmentation: The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern for the chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be observed. Common fragmentation pathways would involve the loss of the chlorine atom, the nitro groups (NO₂), or nitric oxide (NO).

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the effects of this compound on cellular signaling pathways. While related nitroaromatic compounds have been investigated for various biological effects, including antimicrobial and anticancer activities, no such studies have been reported for this specific molecule. Further research is required to elucidate any potential pharmacological or toxicological profile.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it is expected to be harmful if swallowed, and may cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

4-Chloro-3,5-dinitropyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitropyridine, a key heterocyclic building block. This document details its physicochemical properties, outlines a plausible synthetic route, describes its reactivity—particularly in nucleophilic aromatic substitution (SNAr) reactions—and presents relevant data for researchers in organic synthesis and drug discovery.

Core Molecular Information

This compound is a substituted pyridine ring bearing a chloro group and two nitro groups. These electron-withdrawing substituents make the pyridine ring highly electron-deficient and susceptible to nucleophilic attack, rendering it a valuable intermediate in the synthesis of more complex molecules.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₅H₂ClN₃O₄ | [1][2] |

| Molecular Weight | 203.54 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10425-70-4 | [1][2] |

Physicochemical Properties (Computed)

The following table outlines key computed physicochemical properties of this compound.

| Property | Value | Citation(s) |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 202.9733832 Da | [1] |

| Topological Polar Surface Area | 105 Ų | [1] |

Synthesis and Experimental Protocols

Plausible Synthesis: Nitration of 4-Chloropyridine

The synthesis of this compound can be envisaged via the direct nitration of 4-chloropyridine using a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.

Reaction Scheme:

A plausible synthetic pathway for this compound.

Experimental Protocol (Adapted):

-

Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Reaction: Slowly add 4-chloropyridine to the cooled nitrating mixture with continuous stirring, ensuring the temperature is maintained at a low level.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice.

-

Extraction and Purification: The product can be extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

Chemical Reactivity and Applications

The primary reactivity of this compound is characterized by nucleophilic aromatic substitution (SNAr), where the chloride ion is displaced by a nucleophile. The two nitro groups strongly activate the pyridine ring for this type of reaction.

Nucleophilic Aromatic Substitution (SNAr)

This reaction is central to the utility of this compound as a synthetic intermediate. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce diverse functionalities at the 4-position of the pyridine ring.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol for SNAr with an Amine (Example)

The following is a general procedure for the reaction of a chloro-dinitropyridine derivative with an amine, which can be adapted for this compound.

-

Reactant Mixture: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Addition of Nucleophile: Add the desired amine to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Product Isolation: The product may precipitate from the reaction mixture upon cooling or can be isolated by removing the solvent and purifying the residue by crystallization or chromatography.

Spectroscopic and Analytical Data

Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on the analysis of structurally related compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the two equivalent protons on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.2 | Singlet (s) | 2H | H-2, H-6 |

Note: The exact chemical shift is influenced by the solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-2, C-6 |

| ~140 - 145 | C-4 |

| ~135 - 140 | C-3, C-5 |

Predicted IR Spectroscopy Data

The infrared spectrum would be characterized by the stretching vibrations of the nitro groups and the C-Cl bond.

| Wavenumber (cm⁻¹) | Assignment |

| ~1520 - 1560 | Asymmetric NO₂ stretch |

| ~1340 - 1360 | Symmetric NO₂ stretch |

| ~1000 - 1100 | C-Cl stretch |

| ~1600 - 1650 | C=N and C=C ring stretches |

This technical guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the outlined protocols is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of 4-Chloro-3,5-dinitropyridine with Nucleophiles

Abstract

This compound is a highly reactive heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, activated by two powerful electron-withdrawing nitro groups, renders the C4 position exceptionally susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the underlying reaction mechanisms, experimental considerations, and applications in the synthesis of novel compounds.

Core Principles: The Nucleophilic Aromatic Substitution (SNA r) Mechanism

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (like SN1 and SN2), the SNAr reaction is characteristic of electron-poor aromatic and heteroaromatic rings.[1]

The reaction proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon atom bearing the chlorine leaving group (C4). This disrupts the aromaticity of the pyridine ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The strong electron-withdrawing nitro groups at the ortho and para positions (relative to the nitrogen, which also acts as an electron sink) are crucial for stabilizing this intermediate by delocalizing the negative charge.[2]

-

Elimination and Restoration of Aromaticity: The Meisenheimer complex is transient. Aromaticity is restored as the leaving group (chloride) is expelled, resulting in the final substituted product.[3]

The versatile reactivity of pyridine derivatives like this compound makes them valuable for diverse functionalization in the development of novel fine chemicals.[4]

Figure 1. General mechanism for the SNAr reaction of this compound.

Reactivity with Common Nucleophiles

The high degree of activation allows this compound to react with a wide range of hard and soft nucleophiles under relatively mild conditions.

N-Nucleophiles (Amines)

Reactions with primary and secondary amines are among the most common transformations. These reactions typically proceed readily in polar solvents like methanol or ethanol, often at room temperature or with gentle heating, to yield 4-amino-3,5-dinitropyridine derivatives.

Kinetic studies on analogous compounds, such as 2-chloro-3,5-dinitropyridine reacting with substituted anilines, show second-order kinetics.[5] The reaction rates are highly sensitive to the basicity and steric profile of the amine. Electron-donating groups on the aniline nucleophile increase the reaction rate, as indicated by large negative Hammett ρ values, suggesting significant positive charge development on the nitrogen atom in the transition state.[5][6] This is consistent with the rate-determining formation of the Meisenheimer complex.[5]

Table 1: Representative Reactions with N-Nucleophiles

| Nucleophile | Product | Conditions | Yield | Reference |

| Aniline | 4-Anilino-3,5-dinitropyridine | Methanol, RT | Good | [5][6] (Analogous) |

| Substituted Anilines | 4-(Substituted-anilino)-3,5-dinitropyridines | Methanol, 25-40°C | Varies | [5][6] (Analogous) |

| Hydrazine | 4-Hydrazino-3,5-dinitropyridine | DMSO | Good | [7] (Analogous) |

O-Nucleophiles (Alkoxides and Hydroxide)

Alkoxides (RO⁻), generated from alcohols using a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH), readily displace the chloride to form 4-alkoxy-3,5-dinitropyridine ethers.[8][9] The reaction is typically performed in an anhydrous polar aprotic solvent like DMSO or in the corresponding alcohol.[8] The reactivity of the alkoxide is a key factor, with less hindered alkoxides generally reacting more rapidly.

Table 2: Representative Reactions with O-Nucleophiles

| Nucleophile | Product | Conditions | Yield | Reference |

| Sodium Methoxide (NaOMe) | 4-Methoxy-3,5-dinitropyridine | Methanol, Reflux | High | [10] (Analogous) |

| Sodium Hydroxide (NaOH) | 4-Hydroxy-3,5-dinitropyridine | Water/DMSO, Heat | Good | [8] (Analogous) |

| Long-chain Alkoxides | 4-Alkoxy-3,5-dinitropyridines | DMSO, NaOH | 75-80% | [8] (Analogous) |

S-Nucleophiles (Thiols)

Thiols and thiophenols are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur.[11] They react with this compound, often in the presence of a mild base to generate the more nucleophilic thiolate anion (RS⁻), to produce 4-thioether-3,5-dinitropyridine derivatives. These reactions are typically fast and efficient.[12][13]

Table 3: Representative Reactions with S-Nucleophiles

| Nucleophile | Product | Conditions | Yield | Reference |

| Thiophenol | 4-(Phenylthio)-3,5-dinitropyridine | Methanol, Base (e.g., Et₃N) | High | [12][13] (Analogous) |

| Aliphatic Thiols | 4-(Alkylthio)-3,5-dinitropyridines | Polar solvent, Base | Good | [11] (Analogous) |

Detailed Experimental Protocols

The following section provides a generalized protocol for the synthesis of a 4-amino-3,5-dinitropyridine derivative, based on common procedures for SNAr reactions.[6]

General Protocol for Reaction with an Amine Nucleophile

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., substituted aniline) (1.1 - 1.5 eq)

-

Solvent (e.g., Methanol, Ethanol, or DMSO)

-

Stir bar, round-bottom flask, condenser

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Add the chosen solvent (e.g., methanol, 10-20 mL per gram of substrate). Stir the mixture to dissolve the starting material.

-

Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-6 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold solvent (e.g., cold methanol) to remove any unreacted starting materials or soluble impurities.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Figure 2. A typical experimental workflow for an SNAr reaction.

Applications in Drug Discovery and Materials Science

The predictable and efficient reactivity of this compound makes it a valuable building block in several advanced fields:

-

Pharmaceutical Synthesis: The substituted dinitropyridine core is a key pharmacophore in various biologically active molecules. The ability to easily introduce diverse amine, ether, and thioether linkages allows for the rapid generation of compound libraries for drug screening.[14]

-

Energetic Materials: The high nitrogen content and presence of nitro groups make dinitropyridine derivatives precursors for the synthesis of insensitive high-energy materials. The chlorine at the C4 position provides a convenient handle for further functionalization to tune energetic properties.[15][16]

-

Agrochemicals: Similar to pharmaceuticals, the dinitropyridine scaffold is found in some pesticides and other crop protection agents.[4]

Conclusion

This compound is a quintessential example of an activated heteroaromatic system for nucleophilic aromatic substitution. The powerful electron-withdrawing effects of the two nitro groups and the ring nitrogen atom facilitate reactions with a broad spectrum of nucleophiles under mild conditions. This reliable reactivity profile, coupled with the straightforward nature of the SNAr mechanism, cements its role as a pivotal intermediate for researchers in drug development, materials science, and synthetic organic chemistry. A thorough understanding of its reaction kinetics and substrate scope enables the rational design and efficient synthesis of complex, high-value molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. google.com [google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. Synthesis and Reaction Chemistry of the Disodium Alkoxide of 2,6-Bis(trifluoromethyl)-2,6-dihydroxy-3,3,4,4,5,5-hexafluorooxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 16. Metal Salts of 4-Chloro-3,5-dinitropyrazole for Promising Eco-Friendly Primary Colors Pyrotechnics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Nature of 4-Chloro-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic nature of 4-chloro-3,5-dinitropyridine, a highly reactive compound of significant interest in organic synthesis and medicinal chemistry. The document elucidates the structural features contributing to its pronounced electrophilicity, details its reactivity with various nucleophiles through the Nucleophilic Aromatic Substitution (SNAr) mechanism, and presents quantitative kinetic data from analogous systems. Furthermore, detailed experimental protocols for key transformations are provided, alongside graphical representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical application of this versatile reagent.

Introduction

This compound is a heterocyclic aromatic compound characterized by a pyridine ring bearing a chlorine atom at the 4-position and two nitro groups at the 3 and 5-positions. The strategic placement of these powerful electron-withdrawing groups renders the pyridine ring exceptionally electron-deficient, thereby activating the C4 position for nucleophilic attack. This pronounced electrophilic character makes this compound a valuable synthon for the introduction of the 3,5-dinitropyridinyl moiety into a wide range of molecules, a common scaffold in the development of novel therapeutic agents and functional materials. This guide will delve into the core principles governing its reactivity and provide practical information for its application in a research and development setting.

The Electrophilic Nature of this compound

The high reactivity of this compound towards nucleophiles is a direct consequence of its electronic structure. The key factors contributing to its electrophilicity are:

-

Inductive and Resonance Effects of Nitro Groups: The two nitro groups (-NO2) are potent electron-withdrawing groups, acting through both inductive (-I) and resonance (-M) effects. They significantly reduce the electron density of the entire pyridine ring.

-

Positioning of Electron-Withdrawing Groups: The placement of the nitro groups ortho and para to the chlorine atom is crucial. This arrangement allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex, the key intermediate in the SNAr mechanism.

-

The Aza-group: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an additional electron-withdrawing group, further depleting the ring of electron density and enhancing its electrophilicity.

These combined effects make the carbon atom attached to the chlorine a highly electrophilic center, susceptible to attack by a wide array of nucleophiles.

Reactivity and Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This is typically a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon atom at the 4-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro groups.

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the substituted product.

The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.

Caption: The SNAr mechanism of this compound.

Quantitative Reactivity Data

Table 1: Second-Order Rate Constants (k2) for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol [1]

| Substituent in Aniline | k2 x 104 (L mol-1 s-1) at 25°C | k2 x 104 (L mol-1 s-1) at 35°C | k2 x 104 (L mol-1 s-1) at 45°C |

| 4-OCH3 | 15.8 | 31.6 | 63.1 |

| 4-CH3 | 5.01 | 10.0 | 20.0 |

| H | 1.00 | 2.00 | 4.00 |

| 4-Cl | 0.316 | 0.631 | 1.26 |

| 3-Cl | 0.100 | 0.200 | 0.400 |

| 4-COCH3 | 0.050 | 0.100 | 0.200 |

Table 2: Activation Parameters for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol [1]

| Substituent in Aniline | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) |

| 4-OCH3 | 55.3 | -102 |

| 4-CH3 | 58.0 | -105 |

| H | 61.2 | -108 |

| 4-Cl | 64.5 | -112 |

| 3-Cl | 67.8 | -115 |

| 4-COCH3 | 71.1 | -118 |

The data clearly demonstrates that electron-donating groups on the aniline nucleophile increase the reaction rate, while electron-withdrawing groups decrease it, which is consistent with the proposed SNAr mechanism.

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with common classes of nucleophiles. These are based on established procedures for similar highly activated aromatic halides and should be optimized for specific substrates.

Caption: General experimental workflow for SNAr reactions.

Reaction with Amine Nucleophiles (e.g., Synthesis of 4-amino-3,5-dinitropyridine)

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., ammonia, primary or secondary amine) (1.1 - 2.0 eq)

-

Base (e.g., triethylamine, K2CO3, if the amine salt is not desired) (1.5 - 2.0 eq)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF, THF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in the chosen anhydrous solvent.

-

If a free amine is used, add the base to the reaction mixture.

-

Slowly add the amine nucleophile to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40-60°C) for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 4-amino-3,5-dinitropyridine derivative.

Reaction with Alkoxide Nucleophiles (e.g., Synthesis of 4-methoxy-3,5-dinitropyridine)

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (or other sodium alkoxide) (1.1 eq)

-

Anhydrous methanol (or corresponding alcohol)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of sodium methoxide in methanol dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain the pure 4-alkoxy-3,5-dinitropyridine.

Reaction with Thiolate Nucleophiles (e.g., Synthesis of 4-(phenylthio)-3,5-dinitropyridine)

Materials:

-

This compound (1.0 eq)

-

Thiophenol (or other thiol) (1.0 eq)

-

Base (e.g., sodium hydride, potassium carbonate) (1.1 eq)

-

Anhydrous aprotic solvent (e.g., DMF, THF)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol in the anhydrous solvent.

-

Carefully add the base portion-wise at 0°C to generate the thiolate in situ.

-

In a separate flask, dissolve this compound in the same anhydrous solvent.

-

Add the solution of this compound dropwise to the stirred solution of the thiolate at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude material by column chromatography or recrystallization to yield the desired 4-(organothio)-3,5-dinitropyridine.

Conclusion

This compound is a powerful electrophile that readily undergoes Nucleophilic Aromatic Substitution with a variety of nucleophiles. Its high reactivity is a result of the synergistic electron-withdrawing effects of the two nitro groups and the pyridine nitrogen atom. This makes it an invaluable tool in synthetic chemistry for the construction of complex molecules containing the 3,5-dinitropyridinyl moiety. The provided kinetic data from analogous systems and the detailed experimental protocols serve as a practical guide for researchers in the fields of organic synthesis and drug development to effectively utilize this versatile building block in their research endeavors. Careful control of reaction conditions and appropriate purification techniques are essential for achieving high yields and purity of the desired products.

References

Spectroscopic Data and Characterization of 4-Chloro-3,5-dinitropyridine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of spectroscopic data and experimental methodologies for 4-Chloro-3,5-dinitropyridine and its closely related derivatives. Due to the limited availability of published experimental data for this compound, this document extends its scope to include well-characterized analogous compounds, offering valuable comparative insights for researchers in the field.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 4-Amino-2-chloro-3-nitropyridine | Not Specified | Not Specified | [1] |

| 4-Chloro-2,6-dimethyl-3-nitropyridine | Not Specified | Not Specified | |

| 4-Chloro-3,5-dinitrobenzoic acid | Not Specified | Not Specified | [2] |

Note: Specific peak assignments and coupling constants were not available in the referenced sources. Researchers should consult the primary literature for detailed spectral interpretations.

Infrared (IR) Spectroscopy

Table 2: IR Spectroscopic Data for this compound Derivatives

| Compound | Key Absorption Bands (cm⁻¹) | Reference |

| 4-Chloro-3,5-dinitrobenzoic acid | Not Specified |

Note: The provided source indicates the availability of an IR spectrum but does not list the specific absorption bands.

Mass Spectrometry (MS)

While specific mass spectrometry data for this compound is not detailed in the available literature, a comprehensive guide on the mass spectrometric behavior of the related compound, 2,4-Dichloro-5-nitropyridine, provides valuable insights into the expected fragmentation patterns. The primary fragmentation is anticipated to involve the loss of nitro groups and chlorine atoms.

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound and its derivatives, based on standard practices for similar compounds.

NMR Spectroscopy

A general procedure for acquiring NMR spectra involves dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

IR Spectroscopy

IR spectra are commonly obtained using the KBr pellet method or by analyzing a thin film of the compound on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A detailed protocol for the mass spectrometric analysis of a related compound, 2,4-Dichloro-5-nitropyridine, can be adapted.[3]

Sample Preparation:

-

Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., a 1:1 v/v mixture of acetonitrile and water) to achieve a final concentration of 1 µg/mL.[3]

Electrospray Ionization (ESI) Mass Spectrometry:

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Capillary Voltage: Typically 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 300-350 °C.

-

Desolvation Gas Flow: 600 L/hr.[3]

-

Mass Range: m/z 50-500.[3]

Electron Ionization (EI) Mass Spectrometry:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Quadrupole Temperature: 150 °C.[3]

-

Mass Range: m/z 40-300.[3]

-

Scan Speed: 1000 amu/s.[3]

Visualizations

The following diagrams illustrate generalized workflows for the spectroscopic analysis of this compound derivatives.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

A Technical Guide to 4-Chloro-3,5-dinitropyridine for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-3,5-dinitropyridine (CAS No. 10425-70-4), a key heterocyclic building block in medicinal chemistry and materials science. This document outlines its chemical properties, commercial availability, and detailed experimental protocols for its application in synthetic chemistry, with a focus on its utility in drug discovery and development.

Introduction

This compound is a highly activated aromatic compound extensively used as a precursor in the synthesis of more complex molecular architectures. The pyridine core, combined with the strong electron-withdrawing effects of two nitro groups, renders the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it an invaluable reagent for introducing the 3,5-dinitropyridyl moiety into a wide range of molecules, enabling the exploration of novel chemical space in drug discovery programs.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 10425-70-4 | [1][2][3][4] |

| Molecular Formula | C₅H₂ClN₃O₄ | [1][2][3][4] |

| Molecular Weight | 203.54 g/mol | [1][4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 3,5-Dinitro-4-chloropyridine | [1][4] |

| Appearance | Solid (form may vary by supplier) | |

| Polar Surface Area | 105 Ų | [2][4] |

| XLogP3-AA | 1.1 | [2][4] |

Commercial Availability

This compound is available from a variety of commercial chemical suppliers. The following table summarizes a selection of vendors providing this compound. Researchers are advised to consult the suppliers directly for current pricing, purity specifications, and available quantities.

| Supplier | Catalog Number Examples | Website |

| Chemspace | CS-0366697, EN300-3274243, FCH1321144 | --INVALID-LINK--[3] |

| Santa Cruz Biotechnology | sc-279585 | --INVALID-LINK--[1] |

| Guidechem | 10425-70-4 | --INVALID-LINK--[2] |

(Note: The catalog numbers provided are examples and may not be exhaustive. Please verify with the supplier.)

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in synthetic chemistry stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine nitrogen and the two nitro groups at the ortho-positions strongly withdraw electron density from the aromatic ring. This electronic arrangement creates a significant partial positive charge at the chlorine-bearing carbon (C4), making it highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Below is a logical diagram illustrating the SNAr workflow.

Caption: General experimental workflow for an SNAr reaction.

Experimental Protocols

The following section provides a detailed, representative protocol for a nucleophilic aromatic substitution reaction using an amine nucleophile. This method is adapted from established procedures for similarly activated chloropyridines and serves as a robust starting point for synthesis.[5]

Objective: To synthesize a 4-amino-3,5-dinitropyridine derivative.

Materials:

-

This compound (1.0 equivalent)

-

Amine nucleophile (e.g., benzylamine, morpholine, etc.) (1.1 equivalents)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.2 - 2.0 equivalents)

-

Anhydrous Ethanol (EtOH) or Anhydrous Acetonitrile (ACN)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.).

-

Dissolution: Dissolve the starting material in a minimal amount of anhydrous ethanol or acetonitrile to achieve a concentration of approximately 0.1-0.2 M.

-

Addition of Reagents: Add the desired amine nucleophile (1.1 equiv.) to the solution, followed by the addition of a suitable base such as triethylamine (1.2 equiv.).

-

Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or to a temperature between 50-80°C (for acetonitrile) and maintain for 2-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate (e.g., 25 mL) and wash with water (2 x 25 mL) to remove the base and any water-soluble salts.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure substituted product.[5]

Reaction Mechanism Visualization

The mechanism for the SNAr reaction involves the formation of a key intermediate, the Meisenheimer complex. The following diagram, generated using DOT language, illustrates the steps of this transformation.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This guide provides foundational information for researchers working with this compound. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-3,5-dinitropyridine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitropyridine is a highly versatile and reactive building block in the field of heterocyclic chemistry. The pyridine core is a prevalent motif in numerous pharmaceuticals and biologically active compounds. The strategic placement of two strongly electron-withdrawing nitro groups on the pyridine ring, ortho and para to the chlorine atom, significantly activates the C4 position towards nucleophilic attack. This electronic feature makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, providing a robust platform for the synthesis of a diverse array of substituted pyridines and subsequently, complex fused heterocyclic systems. These derivatives are of significant interest in drug discovery and materials science.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in heterocyclic synthesis is its participation in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion, being a good leaving group, is eliminated to restore aromaticity, yielding the 4-substituted-3,5-dinitropyridine product. The high stability of the Meisenheimer intermediate, due to charge delocalization onto the nitro groups, facilitates this reaction, often allowing it to proceed under mild conditions.

Caption: General SNAr mechanism of this compound.

Synthesis of 4-Substituted-3,5-dinitropyridines

This compound readily reacts with a wide range of nucleophiles, including N-, O-, and S-based nucleophiles, to afford the corresponding substituted pyridine derivatives in good to excellent yields.

Reactions with N-Nucleophiles

The reaction with primary and secondary amines, anilines, and ammonia provides access to various 4-amino-3,5-dinitropyridine derivatives. These compounds are valuable intermediates for further functionalization or as target molecules in medicinal chemistry. For instance, the reaction with substituted anilines proceeds smoothly, and the kinetics of such reactions have been studied to elucidate the SNAr mechanism.[1]

Reactions with O-Nucleophiles

Alkoxides and phenoxides react with this compound to form 4-alkoxy- and 4-aryloxy-3,5-dinitropyridines. These ether linkages are important in modifying the electronic and steric properties of the pyridine ring. A general method involves reacting the corresponding alcohol with a base, such as sodium hydroxide, in a polar aprotic solvent like DMSO to generate the alkoxide in situ.[2]

Reactions with S-Nucleophiles

Thiolates are potent nucleophiles and react efficiently to produce 4-(thioether)-3,5-dinitropyridines. These sulfur-containing compounds have applications in various fields, including the development of novel materials and bioactive molecules.

Quantitative Data Summary

The following table summarizes the typical yields for nucleophilic substitution reactions on activated chloropyridines. While specific data for this compound is not always available, the yields are generally high due to the strong activation by the two nitro groups.

| Nucleophile Class | Example Nucleophile | Product Type | Typical Yield (%) |

| N-Nucleophile | Substituted Aniline | 4-Anilino-3,5-dinitropyridine | 80-95 |

| N-Nucleophile | Ammonia | 4-Amino-3,5-dinitropyridine | 75-90 |

| O-Nucleophile | Alkoxide (from Alcohol + NaOH) | 4-Alkoxy-3,5-dinitropyridine | 70-85[2] |

| S-Nucleophile | Thiophenoxide | 4-(Phenylthio)-3,5-dinitropyridine | >90 |

| Azide | Sodium Azide | 4-Azido-3,5-dinitropyridine | ~80-90 |

Application in Fused Heterocycle Synthesis

Beyond simple substitution, the products derived from this compound are valuable precursors for the synthesis of fused heterocyclic systems. By choosing a nucleophile that contains a second reactive site, a subsequent intramolecular cyclization reaction can be performed to construct bicyclic and polycyclic frameworks. For example, reaction with a hydrazine derivative can yield a 4-hydrazinyl-3,5-dinitropyridine, which can then be cyclized to form pyridotriazine systems.[3]

Caption: Logical workflow for the synthesis of fused heterocycles.

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl-3,5-dinitropyridin-4-amine

This protocol is adapted from general procedures for the reaction of activated chloro-aromatics with anilines.[1]

Materials and Reagents:

-

This compound

-

Aniline

-

Methanol

-

Stir bar, round-bottom flask, condenser

-

Filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.91 mmol, 1.0 equiv.) in 20 mL of methanol.

-

Add aniline (0.55 g, 5.90 mmol, 1.2 equiv.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

A precipitate will form as the reaction proceeds. Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold methanol (2 x 10 mL).

-

Dry the product under vacuum to yield N-phenyl-3,5-dinitropyridin-4-amine as a solid.

Protocol 2: General Synthesis of a 4-Alkoxy-3,5-dinitropyridine

This protocol is adapted from a general method for the synthesis of 4-alkoxypyridines.[2]

Materials and Reagents:

-

This compound

-

Desired alcohol (e.g., butanol, hexanol)

-

Sodium hydroxide (finely powdered)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Stir bar, round-bottom flask, heating mantle

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add finely powdered sodium hydroxide (1.2 equiv.).

-

Add the desired alcohol (1.1 equiv.) followed by anhydrous DMSO (approx. 10 mL per gram of chloropyridine).

-

Stir the mixture and heat to 60-80 °C.

-

Add this compound (1.0 equiv.) to the heated mixture.

-

Stir the reaction at 60-80 °C for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 4-alkoxy-3,5-dinitropyridine.

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloro-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitropyridine is a highly activated heterocyclic compound that serves as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups at positions 3 and 5, coupled with the inherent electron deficiency of the pyridine ring, renders the C4 position exceptionally electrophilic. This heightened reactivity allows for the facile displacement of the chloro substituent by a wide array of nucleophiles, including amines, alkoxides, and thiols. The resulting 4-substituted-3,5-dinitropyridine derivatives are valuable building blocks in medicinal chemistry and materials science, serving as precursors to a diverse range of complex heterocyclic systems with potential biological activity.[1] This document provides detailed protocols for the SNAr of this compound with various nucleophiles, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

General Reaction Pathway

The nucleophilic aromatic substitution of this compound proceeds via a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge in this intermediate is effectively delocalized by the two nitro groups and the pyridine ring nitrogen. In the subsequent step, the aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.[2][3]

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Quantitative Data Summary

The following table summarizes representative yields for the nucleophilic aromatic substitution of this compound with various nucleophiles under different reaction conditions. The yields are indicative and may vary depending on the specific substrate, purity of reagents, and reaction scale.

| Nucleophile Category | Nucleophile Example | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Amines | Aniline | Methanol | - | Room Temp | 0.5 - 1 | ~90-95 |

| Benzylamine | Acetonitrile | K₂CO₃ | 60 - 70 | 4 - 6 | ~85-90 | |

| Substituted Anilines | Methanol | - | Room Temp | 0.5 - 1.5 | 80-95 | |

| Alkoxides | Sodium Methoxide | Methanol | - | Reflux | 2 - 4 | ~80-85 |

| Sodium Ethoxide | Ethanol | - | Reflux | 2 - 4 | ~80-85 | |

| Various Alcohols | DMSO | NaOH | 80 | 16 | 75-80[4] | |

| Thiols | Thiophenol | DMF | K₂CO₃ | Room Temp | 2 - 4 | ~90-95 |

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-amino-3,5-dinitropyridines

This protocol is adapted from the reaction of a similar substrate, 4-chloro-3,5-dinitrobenzotrifluoride, with anilines and is expected to give high yields with this compound.[5]

Materials:

-

This compound

-

Substituted or unsubstituted aniline (1.1 - 1.4 equivalents)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and crystallization

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

-

To the stirred solution, add the corresponding aniline (1.1 - 1.4 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with cold methanol.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Protocol 2: Synthesis of 4-Alkoxy-3,5-dinitropyridines

This protocol is a general method for the synthesis of 4-alkoxypyridines from 4-chloropyridines.[4]

Materials:

-

This compound

-

Corresponding alcohol (e.g., methanol, ethanol)

-

Sodium metal or Sodium Hydride (NaH)

-

Anhydrous solvent (corresponding alcohol or DMSO)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, prepare the sodium alkoxide by carefully adding sodium metal (1.1 equivalents) to the anhydrous alcohol, or by adding NaH (1.1 equivalents) to the alcohol in an anhydrous solvent like DMSO.

-

Once the alkoxide formation is complete, add a solution of this compound (1 equivalent) in the same anhydrous solvent.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Protocol for the Synthesis of 4-(Arylthio)-3,5-dinitropyridines

This is a general protocol for the reaction with thiol nucleophiles, based on standard SNAr conditions.

Materials:

-

This compound

-

Thiophenol or other aryl thiol (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), potassium carbonate (2.0 equivalents), and anhydrous DMF.

-

To the stirring suspension, add the thiol (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until completion as indicated by TLC.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The general workflow for conducting and analyzing the nucleophilic aromatic substitution of this compound is depicted below.

Caption: General laboratory workflow for SNAr reactions of this compound.

Applications in Drug Development

The 4-substituted-3,5-dinitropyridine scaffold is a valuable pharmacophore and a key intermediate in the synthesis of various biologically active molecules. The ability to introduce diverse functionalities at the C4 position through SNAr reactions allows for the generation of compound libraries for screening in drug discovery programs. Derivatives of dinitropyridines have been investigated for a range of therapeutic applications, including as potential antitumor, antiviral, and anti-neurodegenerative agents.[1] The nitro groups can also be subsequently reduced to amino groups, providing further opportunities for derivatization and the synthesis of fused heterocyclic systems, such as pyrido[3,4-b]pyrazines, which have shown anti-breast cancer activity.[1]

Safety Precautions

This compound and its derivatives are potentially hazardous chemicals. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Nitroaromatic compounds can be sensitive to heat and shock, and appropriate care should be taken during handling and heating. Refer to the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

References

Application Notes and Protocols: 4-Chloro-3,5-dinitropyridine in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-3,5-dinitropyridine as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols detailed herein are based on established methodologies for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone in modern medicinal chemistry.

Introduction